

# Proteome-Wide Analysis of BSJ-03-123 Treated Cells: A Comparative Guide

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## Compound of Interest

Compound Name: BSJ-03-123

Cat. No.: B2452121

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proteome-wide effects of **BSJ-03-123**, a selective degrader of Cyclin-dependent kinase 6 (CDK6), with alternative compounds. Experimental data is presented to highlight the selectivity and mechanism of action of **BSJ-03-123**, offering valuable insights for researchers in oncology and drug discovery.

## Introduction to BSJ-03-123

**BSJ-03-123** is a potent and selective small-molecule degrader of CDK6.[1][2][3] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[3][4] **BSJ-03-123** is a phthalimide-based degrader that works by forming a ternary complex with CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[5][6] This proximity induces the ubiquitination of CDK6, marking it for degradation by the proteasome.[3][4] A key feature of **BSJ-03-123** is its high selectivity for CDK6 over the closely related homolog CDK4, which is attributed to the exploitation of protein-interface determinants.[6] This selectivity allows for the specific investigation of CDK6 function. Studies have shown that **BSJ-03-123** has anti-proliferative effects in acute myeloid leukemia (AML) cells by inducing a G1 cell-cycle arrest.[1][2][7]

## Comparative Proteome-Wide Analysis

To evaluate the selectivity of **BSJ-03-123**, a quantitative mass spectrometry-based proteomic analysis was performed on Molt4 cells. The cells were treated with 250 nM of **BSJ-03-123** or

the dual CDK4/6 degrader BSJ-02-162 for 5 hours. The following table summarizes the relative abundance of key proteins.

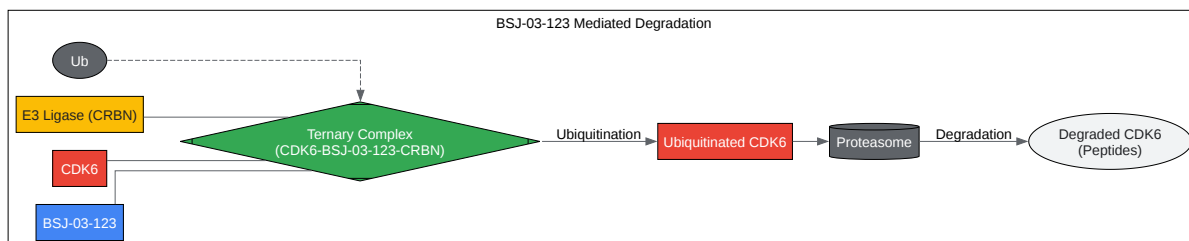
Protein	BSJ-03-123 (Selective CDK6 Degradator)	BSJ-02-162 (Dual CDK4/6 Degradator)
CDK6	Significant Decrease	Significant Decrease
CDK4	No Significant Change	Significant Decrease
IKZF1	No Significant Change	Significant Decrease
IKZF3	No Significant Change	Significant Decrease

Data adapted from proteomic analysis of Molt4 cells treated for 5 hours with 250 nM of the respective compounds.[\[8\]](#)

As the data indicates, treatment with **BSJ-03-123** resulted in the selective degradation of CDK6, with no significant effect on the levels of CDK4, IKZF1, or IKZF3.[\[8\]](#) In contrast, the dual degrader BSJ-02-162 led to a significant reduction in both CDK4 and CDK6, as well as the known imide-based degrader targets IKZF1 and IKZF3.[\[8\]](#) This highlights the superior proteome-wide selectivity of **BSJ-03-123** for CDK6.

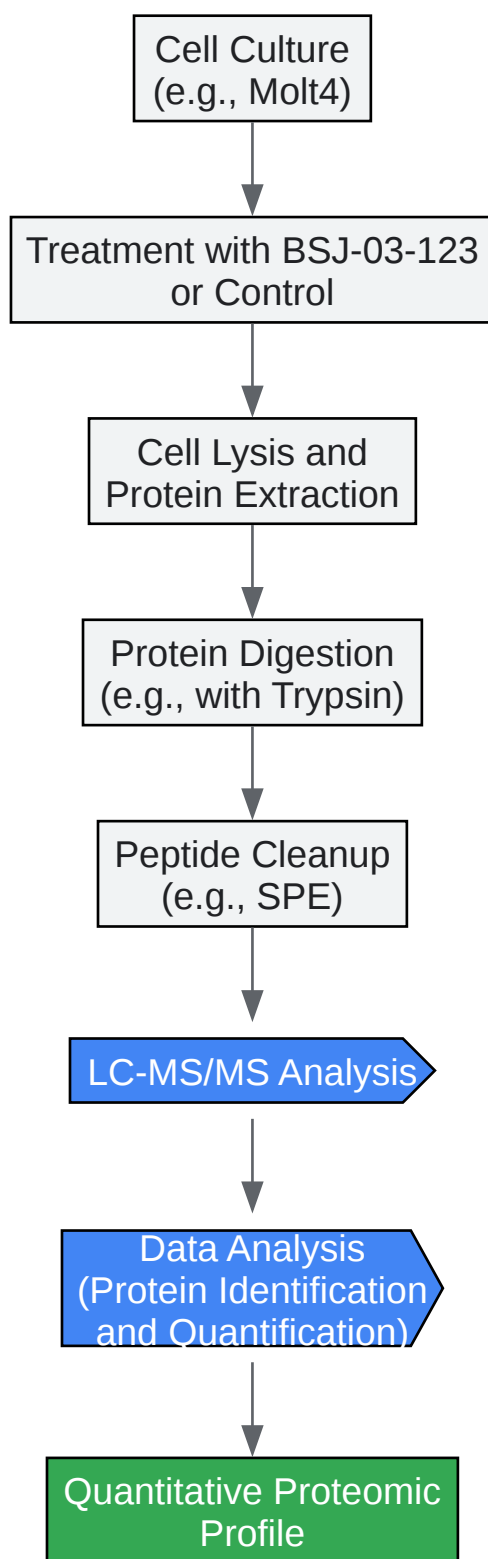
## Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of **BSJ-03-123** and the general workflow for the proteomic analysis.



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Caption: Mechanism of action of **BSJ-03-123**.



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Caption: Experimental workflow for proteomic analysis.

## Experimental Protocols

The following is a representative protocol for the proteome-wide analysis of cells treated with **BSJ-03-123**.

### 1. Cell Culture and Treatment:

- Molt4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cells are seeded at an appropriate density and treated with either DMSO (vehicle control) or 250 nM **BSJ-03-123** for 5 hours.

### 2. Cell Lysis and Protein Extraction:

- Following treatment, cells are harvested by centrifugation and washed with ice-cold phosphate-buffered saline (PBS).
- Cell pellets are lysed in a buffer containing urea and protease/phosphatase inhibitors to denature proteins and prevent degradation.
- The lysate is sonicated to ensure complete cell disruption and then centrifuged to remove cellular debris. The supernatant containing the proteome is collected.

### 3. Protein Digestion:

- Protein concentration is determined using a BCA assay.
- Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide to break and block disulfide bonds.
- The protein mixture is then digested overnight with sequencing-grade trypsin at 37°C to generate peptides.

### 4. Peptide Cleanup:

- The resulting peptide mixture is acidified and desalted using solid-phase extraction (SPE) C18 cartridges to remove salts and other contaminants that could interfere with mass

spectrometry analysis.

#### 5. LC-MS/MS Analysis:

- The cleaned peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Peptides are separated on a reverse-phase column using a gradient of acetonitrile.
- The eluted peptides are ionized and analyzed in a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

#### 6. Data Analysis:

- The raw mass spectrometry data is processed using a software suite such as MaxQuant.
- Peptides and proteins are identified by searching the data against a human protein database (e.g., UniProt).
- Label-free quantification (LFQ) is used to determine the relative abundance of proteins between the **BSJ-03-123**-treated and control samples.
- Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon treatment.

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